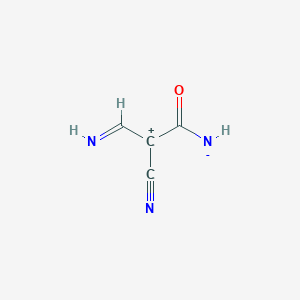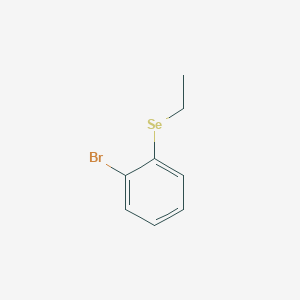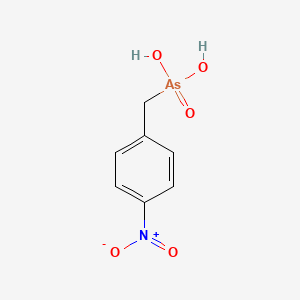
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid, also known as trimellitic acid, is a chemical compound with the molecular formula C₉H₆O₆. It is a colorless solid that belongs to the family of benzenetricarboxylic acids. This compound is notable for its three carboxylic acid groups and two hydroxyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is typically synthesized through the oxidation of 1,2,4-trimethylbenzene. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under controlled conditions . The reaction proceeds as follows:
Oxidation of 1,2,4-trimethylbenzene: [ \text{C₆H₃(CH₃)₃} + 3 \text{KMnO₄} \rightarrow \text{C₆H₃(COOH)₃} + 3 \text{MnO₂} + 3 \text{KOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of plasticizers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar structure but with carboxylic acid groups at different positions.
Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid): Another isomer with carboxylic acid groups at different positions.
Citric Acid: A tricarboxylic acid with a different backbone structure.
Uniqueness
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. Its specific arrangement of functional groups distinguishes it from other tricarboxylic acids and contributes to its versatility in various fields .
Propiedades
| 84638-34-6 | |
Fórmula molecular |
C9H6O8 |
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
3,5-dihydroxybenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H6O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H,(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
ITNALTVCFAGSSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)C(=O)O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)

![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)


